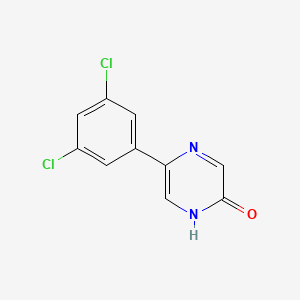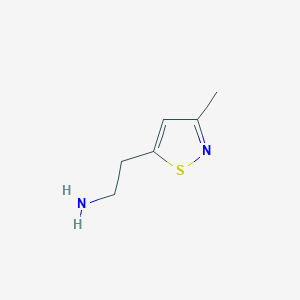![molecular formula C13H12N4 B13646723 1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]- CAS No. 1381952-89-1](/img/structure/B13646723.png)
1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles It is characterized by the presence of a dimethylamino group, a naphthyridine moiety, and an acrylonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile typically involves the reaction of 1,8-naphthyridine-2-carbaldehyde with dimethylamine and acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of (z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group or the acrylonitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of (z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted acrylonitriles or naphthyridines.
Applications De Recherche Scientifique
(z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role as an antimicrobial agent or a ligand in coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
(z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile: is similar to other acrylonitrile derivatives and naphthyridine compounds, such as:
Uniqueness
The uniqueness of (z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1381952-89-1 |
|---|---|
Formule moléculaire |
C13H12N4 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C13H12N4/c1-17(2)9-11(8-14)12-6-5-10-4-3-7-15-13(10)16-12/h3-7,9H,1-2H3 |
Clé InChI |
RKQFGPIHXPSFCI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C(C#N)C1=NC2=C(C=CC=N2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13646658.png)










![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13646719.png)
